N-(1-(1H-Pyrazol-4-yl)propyl)-3-methylpyridin-2-amine
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Overview
Description
N-(1-(1H-Pyrazol-4-yl)propyl)-3-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrazol-4-yl)propyl)-3-methylpyridin-2-amine typically involves the reaction of 3-methylpyridin-2-amine with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Pyrazol-4-yl)propyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-(1-(1H-Pyrazol-4-yl)propyl)-3-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrazol-4-yl)propyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1H-Pyrazol-4-yl)ethyl)-3-methylpyridin-2-amine
- N-(1-(1H-Pyrazol-4-yl)butyl)-3-methylpyridin-2-amine
- N-(1-(1H-Pyrazol-4-yl)methyl)-3-methylpyridin-2-amine
Uniqueness
N-(1-(1H-Pyrazol-4-yl)propyl)-3-methylpyridin-2-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-methyl-N-[1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine |
InChI |
InChI=1S/C12H16N4/c1-3-11(10-7-14-15-8-10)16-12-9(2)5-4-6-13-12/h4-8,11H,3H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
XKVBRQPWOJHSKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNN=C1)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
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